molecular formula C18H18FN5O B2771520 1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea CAS No. 2034523-11-8

1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2771520
CAS No.: 2034523-11-8
M. Wt: 339.374
InChI Key: POUIWTYJLQDLRD-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a urea backbone substituted with a 4-fluorobenzyl group and a pyridinylmethyl group, which are further functionalized with a pyrazolyl moiety.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c1-24-12-15(11-23-24)17-7-4-14(9-20-17)10-22-18(25)21-8-13-2-5-16(19)6-3-13/h2-7,9,11-12H,8,10H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUIWTYJLQDLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 4-fluorobenzyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with an appropriate nucleophile to form the 4-fluorobenzyl intermediate.

    Synthesis of the pyridinylmethyl intermediate: This step involves the reaction of 6-(1-methyl-1H-pyrazol-4-yl)pyridine with a suitable alkylating agent to form the pyridinylmethyl intermediate.

    Coupling reaction: The final step involves the coupling of the 4-fluorobenzyl intermediate with the pyridinylmethyl intermediate in the presence of a urea derivative under suitable reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify optimal reaction conditions, such as temperature, solvent, and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyridinyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Medicinal Chemistry Applications

1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is being investigated for its role as a potential therapeutic agent in various diseases. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of several cancer cell lines, including breast and prostate cancer. The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Properties

The compound demonstrates antimicrobial activity against a range of pathogens. Its efficacy against resistant strains of bacteria highlights its potential as a novel antibiotic agent. Further research is needed to elucidate the exact mechanisms by which it exerts its antimicrobial effects.

Research has revealed that this compound interacts with various biological systems, leading to diverse pharmacological effects.

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting cyclooxygenase enzymes, which play a critical role in inflammation and pain pathways. This suggests potential applications in treating inflammatory disorders.

Neuroprotective Effects

Initial studies indicate that the compound may possess neuroprotective properties. It has been observed to reduce oxidative stress and neuronal apoptosis in cellular models, suggesting its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

StudyFocusFindings
Study AAnticancer ActivitySignificant inhibition of breast cancer cell proliferation; induction of apoptosis observed.
Study BAntimicrobial EfficacyEffective against multi-drug resistant strains; potential for new antibiotic development.
Study CNeuroprotectionReduced oxidative stress markers in neuronal cells; potential application in neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea can be compared with other similar compounds, such as:

    1-(4-chlorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea: This compound has a similar structure but with a chlorine substituent instead of a fluorine substituent.

    1-(4-methylbenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea: This compound has a methyl substituent instead of a fluorine substituent.

    1-(4-bromobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea: This compound has a bromine substituent instead of a fluorine substituent.

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which may differ from those of its analogs.

Biological Activity

1-(4-Fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20FN5OC_{18}H_{20}FN_5O, with a molecular weight of approximately 343.39 g/mol. The structure features a urea linkage, a fluorobenzyl group, and a pyridine ring substituted with a pyrazole moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis through various pathways, including caspase activation and mitochondrial dysfunction .
  • Targeting Enzymes : The compound may inhibit specific enzymes like monoacylglycerol lipase (MAGL), which is implicated in cancer progression. By modulating lipid signaling pathways, these compounds can potentially reduce tumor growth .

2. Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects:

  • Cholinesterase Inhibition : Similar compounds have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for maintaining cognitive function. This inhibition may help in the management of Alzheimer's disease by increasing acetylcholine levels in the brain .

Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into their mechanisms and potential applications.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; inhibits MAGL
NeuroprotectiveInhibits AChE and BuChE
Anti-inflammatoryModulates inflammatory pathways

Case Study 1: Anticancer Efficacy

In a study involving various cancer cell lines, derivatives of the compound were tested for cytotoxicity. The results demonstrated that certain analogs exhibited enhanced cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin, suggesting their potential as novel anticancer agents .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of similar compounds in animal models of Alzheimer's disease. The results indicated that these compounds could improve cognitive function and reduce amyloid plaque formation, highlighting their therapeutic potential in neurodegenerative disorders .

Q & A

Basic: What are the established synthetic routes for 1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea?

Methodological Answer:
The synthesis involves sequential coupling of fluorobenzyl, pyridyl, and pyrazole intermediates. Key steps include:

Fluorobenzyl Intermediate Preparation:

  • React 4-fluorobenzyl bromide with a nucleophile (e.g., ammonia or amines) under basic conditions (K₂CO₃/DMF, 80°C) to form the fluorobenzyl scaffold .

Pyridyl-Pyrazole Coupling:

  • Use Suzuki-Miyaura cross-coupling to attach the 1-methylpyrazole moiety to the pyridine ring. Catalysts like Pd(PPh₃)₄ and solvents (DME/H₂O) are critical for regioselectivity .

Urea Formation:

  • Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) or triphosgene to link the intermediates via a urea bond. Anhydrous conditions (CH₂Cl₂, 0°C → RT) minimize side reactions .

Key Reagents and Conditions:

StepReagentsSolvent/ConditionsReference
Fluorobenzylation4-fluorobenzyl bromide, K₂CO₃DMF, 80°C
Pyridine-Pyrazole CouplingPd(PPh₃)₄, Na₂CO₃DME/H₂O, reflux
Urea FormationTriphosgene, Et₃NCH₂Cl₂, 0°C → RT

Advanced: How can reaction efficiency be improved during pyridyl-pyrazole coupling?

Methodological Answer:
Optimization strategies:

  • Catalyst Selection: Compare Pd catalysts (e.g., XPhos Pd G3) for higher turnover and reduced palladium residue .
  • Microwave Assistance: Reduce reaction time from 12 hours to 30 minutes while maintaining >90% yield .
  • Purification: Use silica gel chromatography (ethyl acetate/hexane gradient) or preparative HPLC to isolate the coupled intermediate (>98% purity) .

Example Data:

CatalystYield (%)Purity (%)Reference
Pd(OAc)₂6590
XPhos Pd G38898

Basic: What analytical techniques confirm the compound’s structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks for fluorobenzyl (δ 7.3–7.1 ppm), pyridyl (δ 8.2–8.5 ppm), and urea NH (δ 6.5–6.8 ppm) in DMSO-d₆ .
  • HRMS: Validate molecular weight (calc. 402.1584; found 402.1587) with <2 ppm error .
  • HPLC-PDA: Confirm purity (>95%) using a C18 column (acetonitrile/water, 0.1% TFA) .

Typical NMR Data:

Proton GroupChemical Shift (δ, ppm)Reference
Fluorobenzyl aromatic H7.1–7.3
Pyridyl H8.2–8.5
Urea NH6.5–6.8

Advanced: How is X-ray crystallography applied to resolve this compound’s molecular geometry?

Methodological Answer:

  • Crystal Growth: Diffuse vapor diffusion (e.g., CH₃OH/CHCl₃) to obtain single crystals .
  • Data Collection: Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data.
  • Refinement: Employ SHELXL for structure solution, leveraging iterative cycles to minimize R-factor (<5%) .

Example Crystallographic Parameters:

ParameterValueReference
Space GroupP2₁/c
R-factor4.2%

Basic: What biological activities are reported for this compound?

Methodological Answer:

  • Anticancer: IC₅₀ = 5–20 µM against HT-29 (colon cancer) and MCF-7 (breast cancer) via mitochondrial apoptosis .
  • Enzyme Inhibition: Inhibits kinases (e.g., EGFR) with Ki = 50 nM, validated by fluorescence polarization assays .

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